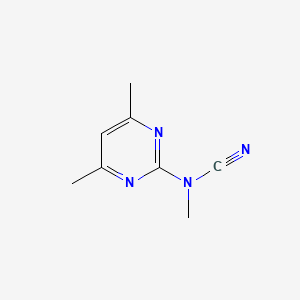![molecular formula C20H23N3O4S B5865371 N-[4-(acetylamino)phenyl]-4-methyl-3-(1-pyrrolidinylsulfonyl)benzamide](/img/structure/B5865371.png)
N-[4-(acetylamino)phenyl]-4-methyl-3-(1-pyrrolidinylsulfonyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(acetylamino)phenyl]-4-methyl-3-(1-pyrrolidinylsulfonyl)benzamide, also known as AMN082, is a selective agonist for the metabotropic glutamate receptor subtype 7 (mGluR7). This compound has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including anxiety, depression, addiction, and schizophrenia.
科学的研究の応用
N-[4-(acetylamino)phenyl]-4-methyl-3-(1-pyrrolidinylsulfonyl)benzamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. In preclinical studies, this compound has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models of these disorders. Additionally, this compound has been shown to enhance cognitive function and memory in animal models of Alzheimer's disease and traumatic brain injury. These findings suggest that this compound may have potential therapeutic applications in the treatment of these disorders in humans.
作用機序
N-[4-(acetylamino)phenyl]-4-methyl-3-(1-pyrrolidinylsulfonyl)benzamide is a selective agonist for the mGluR7 receptor, which is a member of the metabotropic glutamate receptor family. Activation of mGluR7 has been shown to have a variety of effects on neuronal function, including modulation of neurotransmitter release, regulation of ion channels, and modulation of synaptic plasticity. This compound has been shown to enhance the activity of mGluR7, which in turn leads to the modulation of these neuronal functions.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in animal models. In preclinical studies, this compound has been shown to reduce anxiety-like behavior, increase locomotor activity, and enhance cognitive function and memory. Additionally, this compound has been shown to have antipsychotic effects in animal models of schizophrenia. These findings suggest that this compound may have potential therapeutic applications in the treatment of these disorders in humans.
実験室実験の利点と制限
One of the advantages of using N-[4-(acetylamino)phenyl]-4-methyl-3-(1-pyrrolidinylsulfonyl)benzamide in lab experiments is its selectivity for the mGluR7 receptor. This allows researchers to specifically target this receptor and study its effects on neuronal function. Additionally, this compound has been extensively studied in animal models, which provides a wealth of information on its effects and potential therapeutic applications. However, one limitation of using this compound in lab experiments is its potential toxicity and side effects. Careful consideration should be given to the dosage and administration of this compound in order to minimize these effects.
将来の方向性
There are several future directions for research on N-[4-(acetylamino)phenyl]-4-methyl-3-(1-pyrrolidinylsulfonyl)benzamide. One area of interest is its potential therapeutic applications in neurological and psychiatric disorders. Further preclinical and clinical studies are needed to determine the efficacy and safety of this compound in these disorders. Additionally, research on the mechanism of action of mGluR7 and its modulation by this compound may provide insights into the development of new therapies for these disorders. Finally, research on the toxicity and side effects of this compound may help to optimize its use in lab experiments and potential therapeutic applications.
合成法
The synthesis of N-[4-(acetylamino)phenyl]-4-methyl-3-(1-pyrrolidinylsulfonyl)benzamide involves several steps, starting with the reaction of 4-methyl-3-nitrobenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 4-acetylaniline in the presence of a base to yield N-[4-(acetylamino)phenyl]-4-methyl-3-nitrobenzamide. The nitro group is then reduced to an amino group using palladium on carbon in the presence of hydrogen gas. Finally, the amino group is protected with a pyrrolidine-1-sulfonyl chloride group to yield this compound.
特性
IUPAC Name |
N-(4-acetamidophenyl)-4-methyl-3-pyrrolidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4S/c1-14-5-6-16(13-19(14)28(26,27)23-11-3-4-12-23)20(25)22-18-9-7-17(8-10-18)21-15(2)24/h5-10,13H,3-4,11-12H2,1-2H3,(H,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQIWZQCFQLSROE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C)S(=O)(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(1,3-benzodioxol-5-yl)-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]acrylamide](/img/structure/B5865292.png)
![2-[(5-methyl-1H-pyrazol-3-yl)carbonyl]-N-(4-nitrophenyl)hydrazinecarbothioamide](/img/structure/B5865294.png)
![1-[(2-chloro-6-fluorophenyl)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5865299.png)
![2-[4-(cyclohexylmethyl)-1-piperazinyl]ethanol](/img/structure/B5865301.png)



![N~1~-cyclopropyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5865335.png)

![N-allyl-2-(2-chlorophenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5865346.png)
![6-{[4-(isopropylamino)-6-(methylamino)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol](/img/structure/B5865354.png)

![N'-[(4-methoxybenzoyl)oxy]-2-(2-methoxyphenyl)ethanimidamide](/img/structure/B5865377.png)
